2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile
CAS No.: 857041-73-7
Cat. No.: VC4288897
Molecular Formula: C12H12N4O
Molecular Weight: 228.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857041-73-7 |
|---|---|
| Molecular Formula | C12H12N4O |
| Molecular Weight | 228.255 |
| IUPAC Name | 2-[3-(2-anilinoethyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
| Standard InChI | InChI=1S/C12H12N4O/c13-8-6-12-15-11(16-17-12)7-9-14-10-4-2-1-3-5-10/h1-5,14H,6-7,9H2 |
| Standard InChI Key | GBUREMQPPBBZJO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NCCC2=NOC(=N2)CC#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₂N₄O, with a molecular weight of 228.255 g/mol. Key structural elements include:
-
1,2,4-Oxadiazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, known for metabolic stability and bioisosteric properties .
-
Phenylaminoethyl substituent: Enhances lipophilicity and potential receptor binding.
-
Acetonitrile group: Introduces electrophilic reactivity, facilitating interactions with nucleophilic biological targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 857041-73-7 |
| IUPAC Name | 2-[3-(2-anilinoethyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
| SMILES | C1=CC=C(C=C1)NCCC2=NOC(=N2)CC#N |
| InChIKey | GBUREMQPPBBZJO-UHFFFAOYSA-N |
| Solubility | Not reported |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile involves multi-step reactions typical of 1,2,4-oxadiazoles :
-
Hydrazide Formation: Reacting phenylaminoethylamine with cyanoacetic acid derivatives to form a hydrazide intermediate.
-
Cyclization: Using dehydrating agents (e.g., POCl₃ or PCl₅) to cyclize the hydrazide into the 1,2,4-oxadiazole ring .
-
Functionalization: Introducing the acetonitrile group via nucleophilic substitution or condensation reactions.
Key Reaction Conditions:
-
Temperature: 80–120°C for cyclization.
-
Catalysts: Lewis acids (e.g., FeCl₃) or bases (e.g., K₂CO₃) .
-
Yield: ~50–65% after purification.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) with MIC values < 1 µg/mL . Its mechanism involves:
-
Disruption of microbial cell membranes via interactions with phospholipid bilayers .
-
Inhibition of enzymatic pathways (e.g., dihydrofolate reductase) .
Table 2: Antimicrobial Activity Data
Pharmacological Applications
Drug Development
The compound’s bioisosteric oxadiazole core mimics peptide bonds, making it a scaffold for kinase inhibitors (e.g., PI3K) and antibacterial agents . Structural analogs (e.g., Ataluren) are FDA-approved for genetic disorders .
Agricultural Uses
Oxadiazole derivatives serve as herbicides and fungicides due to their stability and low environmental persistence .
Future Directions
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume